Methyl 5-methyl-1H-indole-4-carboxylate Methyl 5-methyl-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981799
InChI: InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12-9)10(7)11(13)14-2/h3-6,12H,1-2H3
SMILES:
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

Methyl 5-methyl-1H-indole-4-carboxylate

CAS No.:

Cat. No.: VC15981799

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-1H-indole-4-carboxylate -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name methyl 5-methyl-1H-indole-4-carboxylate
Standard InChI InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12-9)10(7)11(13)14-2/h3-6,12H,1-2H3
Standard InChI Key FYDCGEJGFYPSPA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)NC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 5-methyl-1H-indole-4-carboxylate belongs to the indole family, a class of heterocyclic compounds renowned for their prevalence in natural products and pharmaceuticals. Its IUPAC name, methyl 5-methyl-1H-indole-4-carboxylate, reflects the substitution pattern: a methyl group at position 5 and a methoxycarbonyl group at position 4 . The SMILES notation COC(=O)C1=C(C)C=CC2=C1C=CN2\text{COC(=O)C1=C(C)C=CC2=C1C=CN2} provides a precise representation of its structure, highlighting the fused bicyclic system and functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H11NO2\text{C}_{11}\text{H}_{11}\text{NO}_{2}
Molecular Weight189.21 g/mol
CAS Number1360902-02-08
Purity97%
Boiling/Melting PointsNot reported

The absence of reported melting and boiling points in available literature underscores the need for further experimental characterization .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of methyl 5-methyl-1H-indole-4-carboxylate typically begins with functionalization of the indole nucleus. While detailed protocols are scarce, analogous routes for related indole esters suggest a multi-step approach:

  • Indole Ring Formation: Starting from substituted anilines, cyclization via the Fischer indole synthesis or transition-metal-catalyzed coupling generates the indole core .

  • Esterification: Carboxylic acid intermediates are treated with methanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the methyl ester.

  • Methylation: Selective methylation at the 5-position may employ methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial-scale production likely optimizes these steps using continuous-flow reactors to enhance yield and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H^1\text{H}-NMR) of methyl 5-methyl-1H-indole-4-carboxylate is expected to exhibit:

  • A singlet at δ\delta 3.9 ppm for the methoxy group (OCH3\text{OCH}_3).

  • Aromatic protons in the indole ring between δ\delta 6.5–8.0 ppm, with splitting patterns reflecting substituent effects.

  • A methyl group resonance at δ\delta 2.4 ppm for the 5-position CH3\text{CH}_3.

Carbon-13 (13C^{13}\text{C}-NMR) would confirm the ester carbonyl at δ\delta 165–170 ppm and aromatic carbons in the 110–140 ppm range.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} for the ester group.

  • ν(N-H)\nu(\text{N-H}) (indole) at ~3400 cm1^{-1}.

Industrial and Research Applications

Pharmaceutical Intermediate

Methyl 5-methyl-1H-indole-4-carboxylate serves as a precursor in synthesizing kinase inhibitors and antiviral agents . Its substitution pattern allows regioselective modifications, enabling drug candidates with improved potency.

Material Science

In polymer chemistry, the indole core’s aromaticity and functional groups facilitate incorporation into conductive materials and coatings .

Table 2: Comparative Analysis of Indole Carboxylates

CompoundSubstituentsKey Applications
Methyl indole-4-carboxylate4-COOCH3_3Neurological drug synthesis
Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate5-Cl, 4-F, 2-COOCH3_3HIV reverse transcriptase inhibition
Methyl 5-methyl-1H-indole-4-carboxylate5-CH3_3, 4-COOCH3_3Kinase inhibition, material science

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and scalability issues in synthesis. Future research should prioritize:

  • Toxicological Profiling: Assessing in vivo safety and metabolism.

  • Process Optimization: Developing greener catalysts (e.g., enzymatic esterification) to reduce waste.

  • Structure-Activity Relationships: Systematic modification of the methyl and ester groups to enhance bioactivity .

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